[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13450024
InChI: InChI=1S/C13H18ClFN2.ClH/c1-16-10-4-3-7-17(8-10)9-11-12(14)5-2-6-13(11)15;/h2,5-6,10,16H,3-4,7-9H2,1H3;1H
SMILES: CNC1CCCN(C1)CC2=C(C=CC=C2Cl)F.Cl
Molecular Formula: C13H19Cl2FN2
Molecular Weight: 293.20 g/mol

[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride

CAS No.:

Cat. No.: VC13450024

Molecular Formula: C13H19Cl2FN2

Molecular Weight: 293.20 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride -

Specification

Molecular Formula C13H19Cl2FN2
Molecular Weight 293.20 g/mol
IUPAC Name 1-[(2-chloro-6-fluorophenyl)methyl]-N-methylpiperidin-3-amine;hydrochloride
Standard InChI InChI=1S/C13H18ClFN2.ClH/c1-16-10-4-3-7-17(8-10)9-11-12(14)5-2-6-13(11)15;/h2,5-6,10,16H,3-4,7-9H2,1H3;1H
Standard InChI Key ILMIPCKYKOLAKH-UHFFFAOYSA-N
SMILES CNC1CCCN(C1)CC2=C(C=CC=C2Cl)F.Cl
Canonical SMILES CNC1CCCN(C1)CC2=C(C=CC=C2Cl)F.Cl

Introduction

Chemical Synthesis and Structural Characteristics

Synthetic Pathways

The synthesis of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride involves multi-step organic reactions, typically starting with halogenation and amine coupling. Key steps include:

  • Halogenation of the benzyl precursor: Introduction of chlorine and fluorine at the 2- and 6-positions of the benzyl group using halogenating agents such as Cl2\text{Cl}_2 or F2\text{F}_2 under controlled conditions.

  • Piperidine functionalization: The piperidine ring is modified via reductive amination or alkylation to introduce the methylamine group at the 3-position.

  • Coupling reactions: The halogenated benzyl group is attached to the piperidine ring using catalysts like Lewis acids (e.g., AlCl3\text{AlCl}_3) in solvents such as dimethylformamide (DMF).

Reaction yields are optimized through temperature control (typically 50–80°C) and purification via chromatography.

Structural Analysis

The compound’s IUPAC name is 1-[(2-chloro-6-fluorophenyl)methyl]-N-methylpiperidin-3-amine hydrochloride, with the following key features:

  • Piperidine core: A six-membered nitrogen-containing ring contributing to conformational flexibility.

  • Benzyl substituent: A 2-chloro-6-fluoro-phenyl group enhancing hydrophobicity and receptor binding potential.

  • Methylamine group: A tertiary amine at the 3-position, critical for interactions with biological targets.

The SMILES representation (CNC1CCCN(C1)CC2=C(C=CC=C2Cl)F.Cl\text{CNC1CCCN(C1)CC2=C(C=CC=C2Cl)F.Cl}) and InChIKey (ILMIPCKYKOLAKH-UHFFFAOYSA-N\text{ILMIPCKYKOLAKH-UHFFFAOYSA-N}) provide precise structural identifiers.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC13H19Cl2FN2\text{C}_{13}\text{H}_{19}\text{Cl}_2\text{FN}_2
Molecular Weight293.20 g/mol
Exact Mass293.09 g/mol
PSA29.54 Ų
LogP2.81 (estimated)

Pharmacological Profile

Mechanism of Action

The compound’s mechanism is hypothesized to involve modulation of transient receptor potential vanilloid 1 (TRPV1) channels, akin to structurally related antagonists . TRPV1 is implicated in pain signaling, and fluorobenzyl-piperidine derivatives demonstrate high-affinity binding (KiK_i = 0.3–1.4 nM) to this receptor, blocking capsaicin- and NADA-induced activation . Additionally, the methylamine group may facilitate interactions with neurotransmitter systems, including muscarinic acetylcholine receptors (mAChRs), as seen in analogues with substituted benzyl groups .

In Vitro and In Vivo Activity

  • TRPV1 Antagonism: Fluorobenzyl-piperidine derivatives inhibit capsaicin-induced calcium influx in neuronal cells (IC50\text{IC}_{50} < 1 nM) .

  • Antinociceptive Effects: In murine neuropathic pain models, analogous compounds reduce mechanical allodynia by 48–57% at 10 mg/kg .

  • Metabolic Stability: The chlorine substituent at the benzyl 2-position mitigates oxidative metabolism, enhancing plasma half-life .

Table 2: Pharmacological Data for Structural Analogues

CompoundTargetKiK_i (nM)% Efficacy (vs. Control)
19 (Fluorobenzyl)TRPV10.483
44 STRPV10.387
12a (Carbamate)mAChR M12.165

Therapeutic Applications

Neuropathic Pain Management

The compound’s TRPV1 antagonism positions it as a candidate for chronic pain treatment. Preclinical studies show 50–60% reversal of allodynia in sciatic nerve ligation models, comparable to gabapentin .

Neurological Disorders

Structural similarities to mAChR allosteric agonists (e.g., TBPB) suggest potential in Alzheimer’s disease. Analogues with fluorinated benzyl groups exhibit EC50\text{EC}_{50} values of 120–410 nM at M1 receptors, enhancing cognitive function in rodent models .

Recent Research Developments

  • TRPV1 Selectivity Optimization: 2024 studies highlight 4-(fluorobenzyl)piperidine derivatives with >100-fold selectivity over TRPA1/TRPM8 .

  • Prodrug Formulations: Ester prodrugs of methylamine analogues show improved blood-brain barrier penetration in primates .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator